N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide
Description
Historical Development of Multi-Heterocyclic Compounds
The evolution of heterocyclic chemistry began in the early 19th century with the isolation of simple nitrogen- and oxygen-containing rings. Brugnatelli’s 1818 characterization of alloxan marked one of the earliest documented heterocycles. By the mid-20th century, the discovery of nucleic acids and alkaloids underscored the biological indispensability of these systems. Today, 59% of U.S. FDA-approved drugs incorporate nitrogen heterocycles, reflecting their dominance in therapeutic agent design.
A pivotal shift occurred with the advent of hybrid scaffolds, which combine multiple heterocyclic units to exploit synergistic pharmacological effects. For instance, the fusion of pyridine with benzene yielded quinoline, a template for antimalarial agents. Modern strategies further integrate saturated rings like tetrahydrofuran to modulate physicochemical properties, as seen in the case study compound.
Table 1: Milestones in Heterocyclic Hybrid Development
Significance of Pyridazine-Furan Conjugates in Drug Discovery
Pyridazine-furan hybrids, such as the title compound, leverage complementary electronic and steric features. The pyridazine ring (a six-membered diazine) provides:
- Planar geometry for π-π stacking with biological targets
- Two adjacent nitrogen atoms for hydrogen bonding
- Sites for functionalization via nucleophilic substitution
Conjugation with furan introduces:
- Enhanced metabolic stability compared to benzene
- Oxygen’s lone pairs for dipole interactions
- A bioisostere for phenol groups, improving solubility
Table 2: Applications of Pyridazine-Furan Hybrids
The title compound’s furan-2-carboxamide moiety likely engages in peripheral site interactions with enzymes, as observed in acetylcholinesterase inhibitors.
Structural Integration of Tetrahydrofuran Moieties with Heterocycles
Tetrahydrofuran (THF), a saturated oxygen heterocycle, confers distinct advantages:
- Conformational restriction : The chair-like puckering of THF preorganizes substituents for target binding.
- Hydrogen bond acceptance : THF’s oxygen stabilizes protein-ligand complexes without participating in metabolism.
- Lipophilicity modulation : The THF-methyl group in the title compound balances aqueous and membrane permeability.
Table 3: THF-Containing Bioactive Molecules
| Compound | Hybrid System | Target |
|---|---|---|
| Linezolid | Oxazolidinone-THF | Bacterial ribosome |
| Title compound | THF-pyridazine-thioether | Undisclosed enzymatic site |
| Fosfomycin | Epoxide-THF | MurA enzyme |
In the title molecule, the (tetrahydrofuran-2-yl)methyl group extends from a butylamine spacer, potentially acting as a conformational anchor to orient the thioether linker.
Pharmacological Relevance of Thioether Linkers in Bioactive Molecules
Thioether (-S-) bridges, as seen in the 4-((pyridazin-3-yl)thio)butyl chain, serve critical roles:
- Metabolic resistance : Compared to ethers, thioethers resist oxidative cleavage by cytochrome P450.
- Flexibility modulation : The C-S bond’s longer length (1.81 Å vs. C-O’s 1.43 Å) permits torsional adjustments.
- Redox activity : Sulfur participates in disulfide exchange reactions, enabling pro-drug activation.
Table 4: Thioether-Containing Clinical Candidates
| Compound | Thioether Position | Indication |
|---|---|---|
| Cefixime | C3-thioether | Bacterial infections |
| Dabrafenib | Pyridazine-thioether | Melanoma |
| Title compound | Pyridazine-butylthioether | Under investigation |
The title compound’s thioether likely enhances target residence time by forming transient sulfur-X (X = O, N) interactions, a mechanism observed in kinase inhibitors.
Properties
IUPAC Name |
N-[6-[4-oxo-4-(oxolan-2-ylmethylamino)butyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c23-16(19-12-13-4-1-9-25-13)6-3-11-27-17-8-7-15(21-22-17)20-18(24)14-5-2-10-26-14/h2,5,7-8,10,13H,1,3-4,6,9,11-12H2,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTQGHXCZKKNND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | [Insert Value] |
| Solubility | [Insert Value] |
| Melting Point | [Insert Value] |
| Log P | [Insert Value] |
The biological activity of this compound may involve several mechanisms, including:
- Enzyme Inhibition : Potential inhibition of specific enzymes related to disease pathways.
- Receptor Binding : Interaction with various receptors that may modulate cellular responses.
- Signal Transduction : Alteration of signaling pathways affecting cell proliferation and apoptosis.
In Vitro Studies
In vitro studies can provide insights into the potency and specificity of the compound against various cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Cancer Cell Line A | [Insert Value] | [Insert Mechanism] |
| Cancer Cell Line B | [Insert Value] | [Insert Mechanism] |
In Vivo Studies
In vivo studies are critical for evaluating the pharmacokinetics and therapeutic efficacy. Key findings from animal models could include:
- Tumor Growth Inhibition : Reduction in tumor size in xenograft models.
- Toxicity Profile : Assessment of adverse effects at varying dosages.
Case Studies
-
Case Study 1 : A study conducted on [specific disease or condition] showed that administration of the compound resulted in significant improvement in [specific outcome].
- Study Design : [Brief description]
- Results : [Summary of findings]
- Case Study 2 : Another investigation into the compound's effects on [another disease or condition] revealed [specific results].
Discussion
The biological activity of this compound suggests a promising therapeutic profile. However, further studies are necessary to elucidate its full potential and safety profile.
Comparison with Similar Compounds
Key Compounds :
- (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (EP 4 374 877 A2)
- 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (Reference Example 107, EP 4 374 877 A2)
Structural and Functional Differences :
The target compound lacks electron-withdrawing groups (e.g., trifluoromethyl, cyano) and complex spirocycles seen in patented analogues. Its THF-methylamino side chain may confer distinct pharmacokinetic properties, such as improved solubility or reduced metabolic degradation compared to morpholine or fluorinated substituents .
Furan-Carboxamide Derivatives
Key Compounds :
Structural and Functional Differences :
The target compound’s pyridazine-thioether architecture distinguishes it from thiazole-linked or hydrazinyl furan-carboxamides. The absence of hydrazine groups (unlike derivatives) suggests greater stability under physiological conditions. Additionally, the thioether linkage may enhance resistance to hydrolysis compared to amide bonds in thiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
